Tryglysin A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

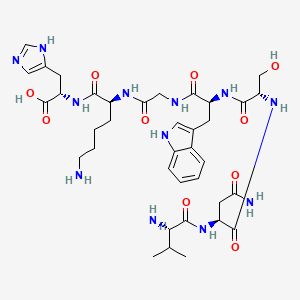

Tryglysin A is a novel ribosomally synthesized and posttranslationally modified peptide (RiPP) that was discovered in Streptococcus mutans. It is characterized by an unusual linkage involving tryptophan, glycine, and lysine amino acids. This compound is part of a new class of RiPP natural products and exhibits potent antibacterial properties, specifically inhibiting the growth of other streptococci .

Vorbereitungsmethoden

Tryglysin A can be prepared through both isolation from natural sources and synthetic routes. The natural production involves the quorum-sensing system in Streptococcus mutans, which regulates a specialized biosynthetic operon featuring a radical-S-adenosyl-L-methionine (RaS) enzyme . Synthetic preparation methods have also been developed, allowing for the generation of this compound in laboratory settings .

Analyse Chemischer Reaktionen

Tryglysin A undergoes various chemical reactions, including oxidation and reduction. The compound’s unique structure allows it to participate in specific reactions that are not common among other peptides. Common reagents and conditions used in these reactions include radical-S-adenosyl-L-methionine enzymes and specific peptide synthesis techniques . Major products formed from these reactions include modified peptides with enhanced antibacterial properties .

Wissenschaftliche Forschungsanwendungen

Tryglysin A has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying RiPP biosynthesis and posttranslational modifications. In biology, it is used to investigate quorum sensing and interspecies competition among oral bacteria. In medicine, this compound’s potent antibacterial properties make it a promising candidate for developing new antibiotics targeting streptococcal infections.

Wirkmechanismus

The mechanism of action of tryglysin A involves its interaction with specific molecular targets in bacterial cells. It is produced by Streptococcus mutans in its oral niche, where it inhibits the growth of competing streptococcal species. The compound’s unique structure allows it to disrupt bacterial cell processes, leading to growth inhibition . The molecular pathways involved in its action are still under investigation, but it is believed to involve the disruption of quorum sensing and other regulatory mechanisms in bacteria .

Vergleich Mit ähnlichen Verbindungen

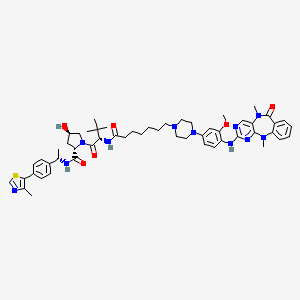

Tryglysin A is unique among similar compounds due to its specific amino acid linkage and potent antibacterial properties. Similar compounds include other RiPPs and bacteriocins produced by various bacterial species. this compound’s unique structure and mechanism of action set it apart from these compounds. Other similar compounds include tryglysin B, which is also produced by Streptococcus mutans and exhibits similar antibacterial properties .

Eigenschaften

Molekularformel |

C37H54N12O10 |

|---|---|

Molekulargewicht |

826.9 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C37H54N12O10/c1-19(2)31(40)36(57)47-26(13-29(39)51)34(55)49-28(17-50)35(56)46-25(11-20-14-42-23-8-4-3-7-22(20)23)32(53)43-16-30(52)45-24(9-5-6-10-38)33(54)48-27(37(58)59)12-21-15-41-18-44-21/h3-4,7-8,14-15,18-19,24-28,31,42,50H,5-6,9-13,16-17,38,40H2,1-2H3,(H2,39,51)(H,41,44)(H,43,53)(H,45,52)(H,46,56)(H,47,57)(H,48,54)(H,49,55)(H,58,59)/t24-,25-,26-,27-,28-,31-/m0/s1 |

InChI-Schlüssel |

WZOBOAWAHPIIQL-POOCDACNSA-N |

Isomerische SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CN=CN3)C(=O)O)N |

Kanonische SMILES |

CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CN=CN3)C(=O)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-[3-(2-aminopyridin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-2-chloropyridin-3-yl]benzenesulfonamide](/img/structure/B12380496.png)

![(3aR,8bR)-5-[(3aR,8bR)-5-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-8b-[(3aS,8bS)-5-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole](/img/structure/B12380533.png)

![(2S)-2-({(2S)-3-(3'-chloro[1,1'-biphenyl]-4-yl)-1-oxo-1-[(1H-tetrazol-5-yl)amino]propan-2-yl}oxy)propanoic acid](/img/structure/B12380552.png)